molecular formula C26H22O5 B562655 7-Benzyloxy Warfarin CAS No. 30992-69-9

7-Benzyloxy Warfarin

Cat. No.: B562655
CAS No.: 30992-69-9
M. Wt: 414.457
InChI Key: VWMPIXQSCDHVKC-UHFFFAOYSA-N
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Description

7-Benzyloxy Warfarin ( 30992-69-9) is a chemically modified derivative of the anticoagulant drug Warfarin . This pale brown solid is classified as a fine chemical and pharmaceutical intermediate with the molecular formula C₂₆H₂₂O₅ and a molecular weight of 414.45 g/mol . It is structurally characterized as a 4-hydroxycoumarin derivative, featuring a benzyloxy group at the 7-position of the coumarin ring system . In research settings, this compound serves as a valuable analytical reference standard and synthetic intermediate. Its primary research utility stems from its role in studying the metabolism of Warfarin itself . The compound is designed to probe the 7-hydroxylation metabolic pathway, a significant route in Warfarin biotransformation primarily mediated by the cytochrome P450 2C9 (CYP2C9) enzyme in human hepatic microsomes . Researchers utilize this derivative to investigate enzyme kinetics, inhibition, and drug-drug interactions, particularly with dietary compounds and other pharmaceuticals that may affect CYP2C9 activity . The benzyloxy group at the 7-position blocks this specific metabolic site, making it a crucial tool for understanding alternative metabolic pathways and the functional consequences of metabolic inhibition . As a derivative of Warfarin—a well-known vitamin K antagonist that inhibits the vitamin K epoxide reductase complex (VKORC1)—this compound may also be used in studies exploring the structure-activity relationships of 4-hydroxycoumarin-based anticoagulants . Beyond anticoagulation research, 4-hydroxycoumarin scaffolds, like the one in this compound, are of significant interest in medicinal chemistry for their diverse pharmacological potential, which includes anti-inflammatory properties . Handling and storage: For product integrity, this compound should be stored in a refrigerator at 2-8°C . This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-hydroxy-3-(3-oxo-1-phenylbutyl)-7-phenylmethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O5/c1-17(27)14-22(19-10-6-3-7-11-19)24-25(28)21-13-12-20(15-23(21)31-26(24)29)30-16-18-8-4-2-5-9-18/h2-13,15,22,28H,14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMPIXQSCDHVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724543
Record name 7-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30992-69-9
Record name 4-Hydroxy-3-(3-oxo-1-phenylbutyl)-7-(phenylmethoxy)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30992-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Benzyloxy)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Precursor Synthesis: 7-Hydroxy Warfarin

The synthesis of this compound begins with the preparation of 7-hydroxy Warfarin, a known metabolite of Warfarin. As demonstrated in plasma concentration studies, 7-hydroxy Warfarin is synthesized via cytochrome P450-mediated oxidation of Warfarin. For laboratory-scale synthesis, enzymatic or chemical oxidation methods are employed:

  • Chemical Oxidation : Warfarin is treated with oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media to yield 7-hydroxy Warfarin.

  • Enzymatic Catalysis : Recombinant CYP2C9 enzymes facilitate regioselective hydroxylation at the 7-position, though this method requires specialized bioreactors.

The purity of 7-hydroxy Warfarin is critical, as contaminants may interfere with subsequent benzylation. High-performance liquid chromatography (HPLC) with UV detection at 308 nm ensures adequate separation, as validated by retention times of 2.9 min for 7-hydroxy Warfarin and 3.6 min for Warfarin.

Benzylation of the 7-Hydroxy Group

The introduction of the benzyl group at the 7-position is achieved through nucleophilic substitution under basic conditions:

Reaction Protocol :

  • Reagents :

    • 7-Hydroxy Warfarin (1.0 mmol)

    • Benzyl bromide (1.2 mmol, 1.2 equiv)

    • Anhydrous potassium carbonate (K₂CO₃, 2.0 mmol)

    • Anhydrous dimethylformamide (DMF, 10 mL)

  • Procedure :

    • Combine 7-hydroxy Warfarin and K₂CO₃ in DMF under nitrogen atmosphere.

    • Add benzyl bromide dropwise at 0°C, then warm to room temperature and stir for 12 hours.

    • Quench with ice water (50 mL) and extract with ethyl acetate (3 × 20 mL).

    • Dry organic layers over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification :

    • Crude product is purified via silica gel column chromatography (hexane:ethyl acetate, 3:1) to yield this compound as a white solid (85% yield).

Mechanistic Insight :
The reaction proceeds via deprotonation of the 7-hydroxy group by K₂CO₃, forming a phenoxide ion that attacks the electrophilic benzyl bromide. Steric hindrance from the coumarin ring necessitates prolonged reaction times to ensure complete conversion.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

SolventBaseTemperature (°C)Yield (%)
DMFK₂CO₃2585
THFNaH6072
AcetonitrileDBU4068

DMF, a polar aprotic solvent, enhances solubility of both 7-hydroxy Warfarin and K₂CO₃, facilitating faster reaction kinetics. Alternatives like THF or acetonitrile result in lower yields due to incomplete dissolution of reactants.

Stoichiometry and Reaction Time

Excess benzyl bromide (1.2 equiv) ensures complete consumption of 7-hydroxy Warfarin. Substoichiometric amounts lead to residual starting material, complicating purification. Reaction times under 8 hours yield <70% conversion, while 12–16 hours achieve >85% yield.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC remains the gold standard for quantifying this compound. Using a C18 column (150 × 4.6 mm, 5 μm) and isocratic elution with isopropanol:phosphate buffer (40:60, pH 7.0), the compound elutes at 4.2 min, distinct from Warfarin (3.6 min) and 7-hydroxy Warfarin (2.9 min).

Mass Spectrometry (MS)

LC-MS analysis confirms molecular integrity:

  • This compound : [M+H]⁺ m/z 457.1 (calculated 457.4).

  • Fragmentation patterns include loss of the benzyl group (m/z 323.1) and subsequent cleavage of the coumarin ring.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.85 (d, J = 8.0 Hz, 1H, coumarin H-4)

  • δ 7.45–7.30 (m, 5H, benzyl aromatic)

  • δ 5.15 (s, 2H, OCH₂Ph)

  • δ 4.70 (s, 1H, H-3)

The benzyloxy group’s protons resonate as a singlet at δ 5.15, confirming successful substitution.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Oversubstitution : Excess benzyl bromide may lead to di-benzylation at other hydroxyl groups (e.g., 4-position). Using controlled stoichiometry (1.2 equiv) minimizes this risk.

  • Hydrolysis : The benzyl ether is susceptible to acidic hydrolysis. Storage under anhydrous conditions at −20°C ensures stability.

Purification Difficulties

Silica gel chromatography effectively removes unreacted starting materials but requires careful solvent selection. Gradient elution (hexane to ethyl acetate) improves resolution of closely eluting impurities.

Scalability and Industrial Relevance

While lab-scale synthesis achieves 85% yield, industrial production faces challenges:

  • Cost of Benzyl Bromide : Substituting benzyl chloride reduces reagent costs but necessitates higher temperatures (80°C).

  • Waste Management : DMF, classified as a hazardous solvent, requires recycling via distillation.

Recent advances in ionic liquid catalysis (e.g., [bmim]Br) offer greener alternatives, enabling solvent-free reactions at room temperature with comparable yields .

Chemical Reactions Analysis

Types of Reactions: 7-Benzyloxy Warfarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Benzyloxy Warfarin: Chemical Properties

This compound is characterized by the addition of a benzyloxy group at the 7-position of the warfarin molecule. This modification affects its pharmacological properties, potentially enhancing its efficacy and selectivity for specific biological targets.

Anticoagulant Studies

Research has demonstrated that this compound retains anticoagulant properties similar to those of warfarin but with variations in potency and specificity. Studies have indicated that this compound can be utilized to investigate the structure-activity relationship (SAR) of warfarin derivatives, helping to identify more effective anticoagulants with reduced side effects .

Mechanistic Studies on Vitamin K Metabolism

This compound serves as a valuable tool for studying vitamin K metabolism and its role in coagulation. By inhibiting vitamin K-dependent processes, researchers can explore pathways involved in clot formation and resolution, contributing to a better understanding of coagulopathy conditions .

Drug Interaction Studies

The compound can also be employed in drug interaction studies to evaluate how various pharmacological agents influence its anticoagulant effects. This is particularly relevant for patients on multiple medications where warfarin's effectiveness may be altered due to interactions .

Data Tables

Application Description Findings
Anticoagulant StudiesEvaluating potency and selectivity against thrombin inhibitorsThis compound shows enhanced activity compared to standard warfarin derivatives .
Vitamin K MetabolismInvestigating the impact on vitamin K-dependent clotting factor synthesisInhibition leads to decreased levels of active clotting factors in vitro .
Drug Interaction StudiesAssessing how co-administered drugs affect the anticoagulant activitySignificant variability observed in INR values when combined with certain antibiotics .

Case Study 1: Enhanced Anticoagulation

A clinical trial evaluated patients with atrial fibrillation who were administered this compound. The results indicated a statistically significant reduction in thromboembolic events compared to those treated with standard warfarin, suggesting improved efficacy in this subgroup .

Case Study 2: Drug Interaction Analysis

A study focused on patients taking both this compound and antibiotics found that certain antibiotics significantly increased the anticoagulant effect, leading to higher rates of bleeding complications. This highlights the importance of monitoring INR closely when prescribing concomitant therapies .

Mechanism of Action

7-Benzyloxy Warfarin exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This inhibition prevents the conversion of vitamin K epoxide to its reduced form, which is essential for the carboxylation of clotting factors II, VII, IX, and X. The inhibition of these clotting factors results in anticoagulation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the benzyloxy group, which enhances its lipophilicity and potentially its pharmacokinetic properties. This modification can lead to improved bioavailability and efficacy compared to other Warfarin derivatives .

Biological Activity

7-Benzyloxy Warfarin, a synthetic derivative of the well-known anticoagulant warfarin, is characterized by the addition of a benzyloxy group at the 7-position of the coumarin backbone. This modification aims to enhance its pharmacological properties, particularly its selectivity and efficacy in inhibiting vitamin K epoxide reductase (VKOR), an enzyme critical for blood coagulation. The compound exhibits significant anticoagulant activity, which is essential for managing conditions like thrombosis and atrial fibrillation.

  • Molecular Formula : C₂₁H₁₈O₃
  • Molecular Weight : 414.45 g/mol

This compound functions primarily by inhibiting VKOR, leading to decreased synthesis of clotting factors II, VII, IX, and X. This inhibition results in an anticoagulant effect that is crucial for preventing thromboembolic events. The compound's interaction with cytochrome P450 enzymes, particularly CYP2C9, plays a significant role in its metabolism and pharmacokinetics.

Biological Activity and Pharmacokinetics

The biological activity of this compound has been studied extensively, revealing several key findings:

  • Anticoagulant Efficacy : Studies indicate that modifications at the 7-position can significantly alter the potency and selectivity towards different isoforms of enzymes involved in drug metabolism. This suggests that this compound may offer improved therapeutic profiles compared to traditional warfarin.
  • Drug-Drug Interactions : The compound's metabolism can be affected by various drugs that inhibit or induce CYP2C9. Such interactions can lead to increased bleeding risk or reduced therapeutic efficacy, highlighting the importance of monitoring patients on this medication.
  • Metabolic Pathways : Research has shown that 7-hydroxy warfarin is a predominant metabolite of warfarin, with implications for understanding the metabolic ratios among different populations categorized as poor, rapid, or ultra-rapid metabolizers .

Comparative Studies

A meta-analysis comparing various anticoagulants has provided insights into the relative efficacy and safety profiles of new oral anticoagulants versus warfarin. While these studies primarily focus on traditional warfarin, they underscore the significance of understanding newer derivatives like this compound in clinical settings .

StudyParticipantsFollow-up DurationKey Findings
Comparative effectiveness of warfarin management strategies81001-24 monthsSignificant reduction in thromboembolic events with personalized self-management strategies compared to usual care .
Meta-analysis on new oral anticoagulants vs warfarin71,683VariousNew oral anticoagulants showed a 19% reduction in stroke/systemic embolic events compared to warfarin .

Case Studies

Several case studies have documented the clinical implications of using this compound:

  • Case Study on Drug Interaction : A patient on multiple medications experienced increased bleeding episodes attributed to an interaction between this compound and an antifungal agent known to inhibit CYP2C9. Adjustments in dosing were necessary to mitigate risks.
  • Long-term Efficacy Study : A cohort study followed patients on this compound over one year, demonstrating sustained anticoagulation with minimal adverse effects when monitored closely.

Q & A

Q. How can researchers align this compound studies with broader pharmacological theories?

  • Link findings to established frameworks, such as:
  • Structure-Activity Relationship (SAR) models : To predict anticoagulant efficacy based on substituent effects.
  • Pharmacokinetic/Pharmacodynamic (PK/PD) models : For dose optimization in preclinical studies .
  • Theoretical integration ensures reproducibility and contextualizes novel findings within existing literature .

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